Ethyl 2-(2-oxo-1,3-dihydropyrrol-5-yl)acetate
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Overview
Description
Ethyl 2-(2-oxo-1,3-dihydropyrrol-5-yl)acetate is an organic compound with the molecular formula C8H11NO3. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a pyrrolidinone ring, which is a five-membered lactam, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-oxo-1,3-dihydropyrrol-5-yl)acetate typically involves the condensation of ethyl acetoacetate with an appropriate amine, followed by cyclization. One common method includes:
Condensation Reaction: Ethyl acetoacetate reacts with an amine (such as 2-aminobutyric acid) under acidic or basic conditions to form an intermediate.
Cyclization: The intermediate undergoes intramolecular cyclization to form the pyrrolidinone ring.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to maximize the purity and minimize the environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide positions, where nucleophiles like amines or alcohols replace the existing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrrolidinones.
Scientific Research Applications
Ethyl 2-(2-oxo-1,3-dihydropyrrol-5-yl)acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic effects.
Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-oxo-1,3-dihydropyrrol-5-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit or activate enzymes, modulate receptor activity, or interfere with cellular processes. The exact mechanism depends on the specific application and the biological context in which it is used.
Comparison with Similar Compounds
Ethyl 2-(2-oxo-1,3-dihydropyrrol-5-yl)acetate can be compared with other similar compounds such as:
Ethyl acetoacetate: A precursor in its synthesis, used widely in organic synthesis.
2-Pyrrolidinone: A simpler analog without the ester group, used in various chemical applications.
Ethyl 2-oxo-4-phenylbutanoate: Another ester with a different substitution pattern, used in the synthesis of pharmaceuticals.
Uniqueness: this compound is unique due to its specific structure, which combines the reactivity of the ester group with the stability of the pyrrolidinone ring. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in their work and explore its full potential in various fields.
Properties
IUPAC Name |
ethyl 2-(2-oxo-1,3-dihydropyrrol-5-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-2-12-8(11)5-6-3-4-7(10)9-6/h3H,2,4-5H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOQPNVZPMUQPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CCC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
412283-66-0 |
Source
|
Record name | ethyl 2-(5-oxo-4,5-dihydro-1H-pyrrol-2-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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